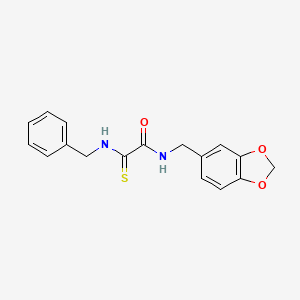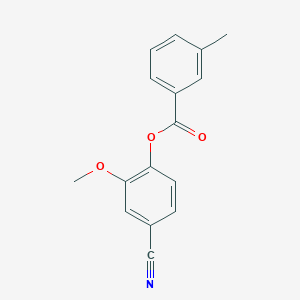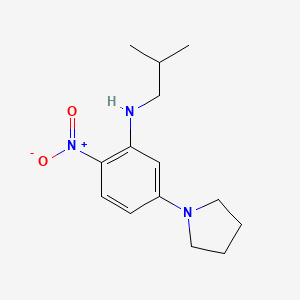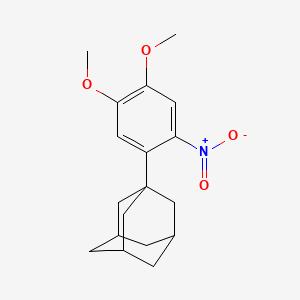
N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide
Descripción general
Descripción
N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide, also known as BZMT, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. BZMT is a thioxoacetamide derivative that has shown promise in the fields of medicinal chemistry, biochemistry, and pharmacology.
Aplicaciones Científicas De Investigación
N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide has been extensively studied for its potential use in various scientific research applications. One of the most promising areas of research for N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide is in the field of medicinal chemistry. N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide has been shown to have potent antitumor activity in vitro and in vivo, making it a potential candidate for the development of new cancer therapies. N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Mecanismo De Acción
The mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide has been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body. N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide has also been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the regulation of neurotransmitter activity in the brain.
Biochemical and Physiological Effects:
N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide has been shown to have a variety of biochemical and physiological effects. In addition to its antitumor, antibacterial, and antifungal activity, N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide has also been shown to have anti-inflammatory and antioxidant activity. N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide has been shown to reduce the production of inflammatory cytokines and to scavenge free radicals, which can cause cellular damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been optimized for high yields and purity. N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide has also been extensively studied for its potential use in various scientific research applications, making it a valuable compound for researchers. However, there are also limitations to the use of N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide in lab experiments. N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide is a potent inhibitor of various enzymes and signaling pathways, which can make it difficult to interpret experimental results. Additionally, the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide is not fully understood, which can make it difficult to design experiments that target specific pathways or enzymes.
Direcciones Futuras
There are several future directions for research on N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide. One area of research is the development of new cancer therapies based on the antitumor activity of N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide. Researchers are also exploring the use of N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide as a potential antibiotic or antifungal agent. Another area of research is the elucidation of the mechanism of action of N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide, which could lead to the development of new drugs that target specific enzymes or signaling pathways. Finally, researchers are exploring the use of N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide as a tool for studying the regulation of pH and neurotransmitter activity in the body.
Propiedades
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-sulfanylideneacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c20-16(17(23)19-9-12-4-2-1-3-5-12)18-10-13-6-7-14-15(8-13)22-11-21-14/h1-8H,9-11H2,(H,18,20)(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HODGYNCKSMBSAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=O)C(=S)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-(benzylamino)-2-thioxoacetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-benzyl-4-(2,4'-dioxo-1,2-dihydro-3'H-spiro[indole-3,2'-[1,3]thiazolidin]-3'-yl)benzamide](/img/structure/B4193891.png)
![N-[({2-allyl-2-hydroxy-1-[2-(methylthio)ethyl]-4-penten-1-yl}amino)carbonothioyl]-3-iodo-4-methoxybenzamide](/img/structure/B4193898.png)
amino]benzoyl}amino)benzamide](/img/structure/B4193900.png)
![benzyl {[6-chloro-4-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl]oxy}acetate](/img/structure/B4193901.png)
![2-{[5-(5-bromo-2-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclohexylacetamide](/img/structure/B4193904.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-2-(4-methoxyphenyl)-5-nitro-2H-1,2,3-triazol-4-amine 3-oxide](/img/structure/B4193905.png)
![(2,2-dimethylpropyl)(5-{4-[(4-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)amine](/img/structure/B4193924.png)
amino]-4-methoxyphenyl}sulfonyl)amino]phenyl}acetamide](/img/structure/B4193931.png)


![2-[(benzylsulfonyl)amino]-N-(4-methoxyphenyl)benzamide](/img/structure/B4193979.png)
![2-[4-(1,3-benzothiazol-2-yl)phenoxy]-1-phenylethanone](/img/structure/B4193985.png)

![2-{2-[(2,4-dichlorophenyl)amino]-2-oxoethoxy}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4193991.png)